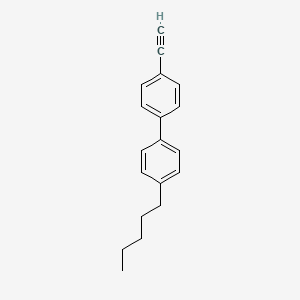

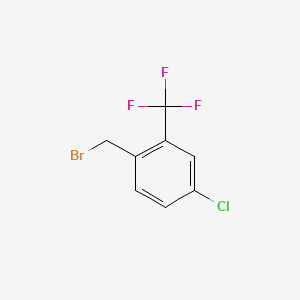

4-Chloro-2-(trifluoromethyl)benzyl bromide

Descripción general

Descripción

4-Chloro-2-(trifluoromethyl)benzyl bromide is a halogenated organic compound that is of interest in various chemical research areas. It is a compound that can be involved in the formation of disinfection byproducts (DBPs) during the chlorination of drinking water, as well as a precursor in the synthesis of other organic compounds, such as benzothiazines and their sulfones .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a compound with a similar substitution pattern, was synthesized through the hydrolytic cleavage of a benzothiazole derivative, which in turn was prepared by cyclization of a phenylthiourea derivative. The phenylthiourea was synthesized from 4-chloro-2-(trifluoromethyl)aniline, which suggests that the benzyl bromide derivative could be synthesized through similar routes involving halogenation and functional group transformations .

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Chloro-2-(trifluoromethyl)benzyl bromide has been studied using techniques such as X-ray diffraction. For example, the crystal structures of 1-(4-halo-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromides have been determined, highlighting the importance of various non-covalent interactions such as halogen bonding, anion-π, and π-π stacking interactions in the solid state .

Chemical Reactions Analysis

The reactivity of halogenated compounds similar to 4-Chloro-2-(trifluoromethyl)benzyl bromide has been explored. For example, the treatment of triazoles with NaOCl can lead to chlorinated derivatives, indicating that the benzyl bromide compound could potentially undergo similar reactions involving electrophilic chlorination . Additionally, the reactivity of benzyl halides in the formation of Grignard reagents has been investigated, which could be relevant for the use of 4-Chloro-2-(trifluoromethyl)benzyl bromide in organometallic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl halides have been studied, including their molecular geometries and conformations in the vapor phase through electron diffraction. Such studies provide insights into the bond lengths and angles, as well as the conformational preferences of these molecules, which are important for understanding their reactivity and interactions with other chemical species .

Aplicaciones Científicas De Investigación

Photoluminescence and Aggregation-Induced Emission Characteristics

4-Chloro-2-(trifluoromethyl)benzyl bromide is utilized in the synthesis of pyridinium bromide derivatives with notable photoluminescence (PL) and aggregation-induced emission (AIE) characteristics. Weng et al. (2018) synthesized derivatives replacing benzyl bromide with 4-trifluoromethyl benzyl bromide, among others, noting significant PL properties and absolute luminescence quantum yields in these compounds, valuable in materials science research (Weng et al., 2018).

Chemical Synthesis and Organic Chemistry

In organic synthesis, 4-Chloro-2-(trifluoromethyl)benzyl bromide demonstrates versatility. For instance, Mongin et al. (1996) illustrated its role in deprotonation reactions of chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes under specific conditions, aiding in the exploration of positional ambiguities and selectivities in chemical reactions (Mongin et al., 1996).

Electron Transfer and Radical Generation

The compound plays a crucial role in the study of electron transfer processes. Jouikov and Simonet (2010) explored the one-electron cleavage of benzyl bromides, including 4-nitrobenzyl bromide, at various electrodes. This study highlighted the generation and immobilization of benzyl radicals, offering insights into electrochemical reactions and radical chemistry (Jouikov & Simonet, 2010).

Trifluoromethylation in Drug Discovery

Kawai et al. (2011) reported on the copper-mediated chemoselective trifluoromethylation of benzyl bromides, including those related to 4-Chloro-2-(trifluoromethyl)benzyl bromide. This research is pivotal for medicinal chemistry, as it facilitates the rapid creation of structural diversity in drug candidates (Kawai et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

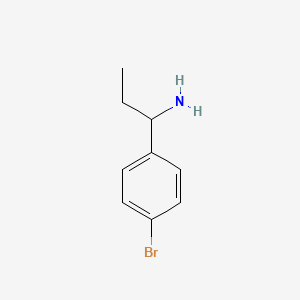

1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFCKOROEHFKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392995 | |

| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethyl)benzyl bromide | |

CAS RN |

886496-75-9 | |

| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)